molecular formula C13H20F6N3O3P B1368697 Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate CAS No. 207683-26-9

Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate

Cat. No.: B1368697
CAS No.: 207683-26-9
M. Wt: 411.28 g/mol
InChI Key: TVWKVGNCIJUXMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate (HSPyU; CAS 207683-26-9) is a carbodiimide-derived coupling reagent widely used in organic synthesis and bioconjugation. Its molecular formula is C₁₃H₂₀F₆N₃O₃P, with a molecular weight of 411.28 g/mol . Structurally, HSPyU features two pyrrolidino groups and an N-hydroxysuccinimide (NHS) ester-activated carbenium center, enabling efficient activation of carboxylic acids to form reactive NHS esters. These intermediates readily react with amines, facilitating peptide bond formation or labeling of biomolecules (e.g., proteins, peptides, polymers) .

HSPyU is particularly valued for its utility in synthesizing near-infrared (NIR) fluorophore conjugates , polymeric nanoparticles , and drug-delivery systems . Its applications span molecular imaging, nanomedicine, and tissue engineering due to its compatibility with aqueous and organic solvents (e.g., DMSO, DMF) .

Properties

IUPAC Name

1-[pyrrolidin-1-ium-1-ylidene(pyrrolidin-1-yl)methoxy]pyrrolidine-2,5-dione;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N3O3.F6P/c17-11-5-6-12(18)16(11)19-13(14-7-1-2-8-14)15-9-3-4-10-15;1-7(2,3,4,5)6/h1-10H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWKVGNCIJUXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=[N+]2CCCC2)ON3C(=O)CCC3=O.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20F6N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584986
Record name 1-{[(2,5-Dioxopyrrolidin-1-yl)oxy](pyrrolidin-1-yl)methylidene}pyrrolidin-1-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207683-26-9
Record name 1-{[(2,5-Dioxopyrrolidin-1-yl)oxy](pyrrolidin-1-yl)methylidene}pyrrolidin-1-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-Bis(tetramethylene)-O-(N-succinimidyl)uronium Hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chemical Reactions Analysis

Core Reaction Mechanism

HSPyU operates via a two-step mechanism:

  • Activation of carboxylic acids : The carbenium ion reacts with carboxylate anions to form an active succinimidyl ester intermediate .

  • Nucleophilic attack : Amines or alcohols react with the activated intermediate, displacing the succinimide group to form amides or esters .

The hexafluorophosphate counterion enhances electrophilicity by stabilizing the cationic center, while the dipyrrolidino structure minimizes side reactions .

Amide Bond Formation

HSPyU facilitates amide synthesis between carboxylic acids and amines. For example:

  • Conjugation of pamidronate derivatives with NIR fluorophores (ZW800-1, CW800) in DMSO achieved >90% yield .

  • Peptide coupling for RGD-pyrene conjugates in DMF with DIEA reached 85–92% efficiency .

Reaction Conditions :

Substrate PairSolventCatalystYield
Carboxylic Acid + AmineDMSO/DMFDIEA85–95%
Peptide + BiomoleculeDMFNone78–88%

Esterification

HSPyU activates carboxylic acids for esterification with alcohols:

  • Reaction with benzyl alcohol in acetonitrile produced esters in 70–80% yield .

Bioconjugation

The reagent’s succinimidyloxy group enables stable linkages with biomolecules:

  • Conjugation of integrin-binding RGD peptides to pyrene derivatives for cancer cell targeting .

  • Labeling amino acids in peptide synthesis without cytotoxic byproducts .

Comparative Reactivity

HSPyU outperforms traditional coupling reagents in selectivity and stability:

ReagentMechanismByproductsHygroscopicityIdeal Use Case
HSPyU Carbenium ionNon-toxicLowBioconjugation
HATUUronium/aminiumCytotoxicHighPeptide synthesis
EDC/NHSCarbodiimideUnstableModerateAqueous reactions

Advantages of HSPyU :

  • Stability in organic solvents (DMF, DMSO) .

  • Minimal racemization in peptide synthesis .

  • Compatibility with moisture-sensitive reactions due to low hygroscopicity.

Reaction Optimization Insights

  • Solvent Effects : Reactions in DMSO proceed faster than in DMF due to enhanced solubility of hydrophilic substrates .

  • Catalyst Requirements : DIEA (2–5% v/v) is critical for neutralizing acidic byproducts and accelerating amide formation .

  • Temperature : Optimal performance at 0–25°C; higher temperatures promote hydrolysis of the active intermediate .

Stability and Handling

  • Storage : Stable at 2–8°C for >2 years; decomposes upon prolonged exposure to moisture .

  • Hydrolysis : Rapid degradation in aqueous media (t½ <1 hour at pH 7.4) .

Scientific Research Applications

Key Applications

  • Organic Synthesis :
    • HSPyU is employed as a coupling reagent in peptide synthesis, enabling the formation of peptide bonds between amino acids.
    • It can facilitate the synthesis of various complex organic molecules by promoting nucleophilic attacks on electrophilic centers.
  • Bioconjugation :
    • The compound is utilized for labeling biomolecules, such as proteins and peptides, which is crucial for drug design and development.
    • HSPyU forms stable conjugates with amino acids and peptides, retaining their biological activity, which is vital for therapeutic applications .
  • Drug Development :
    • It plays a role in the development of targeted therapies by facilitating the conjugation of drugs to targeting moieties.
    • Research indicates that HSPyU can enhance the delivery of therapeutic agents by improving their solubility and bioavailability.
  • Material Science :
    • HSPyU is used in creating functionalized materials that can be applied in sensors and drug delivery systems.
    • Its unique properties allow for modifications that enhance material performance in various applications.

Case Studies

  • Peptide Synthesis :
    A study demonstrated the effectiveness of HSPyU as a coupling agent in synthesizing cyclic peptides. The compound facilitated high yields and purity levels, showcasing its potential for developing peptide-based therapeutics.
  • Protein Labeling :
    Research involving HSPyU highlighted its utility in labeling monoclonal antibodies with fluorescent dyes. This application is crucial for imaging techniques used in diagnostics and research.
  • Targeted Drug Delivery :
    Investigations into drug conjugates revealed that HSPyU-modified drugs exhibited enhanced cellular uptake and therapeutic efficacy compared to unconjugated drugs, indicating its significant role in improving drug delivery systems.

Comparison with Similar Compounds

Comparison with Similar Coupling Reagents

Structural and Functional Comparisons

Key Compounds for Comparison :

PyBOP [(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate]

HSTU [O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium hexafluorophosphate]

BOP [Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate]

Table 1: Structural and Functional Properties
Property HSPyU PyBOP HSTU BOP
Core Structure Carbodiimide-NHS derivative Phosphonium-triazolyl Tetramethyluronium-NHS Phosphonium-triazolyl
Activation Mechanism Forms NHS esters Forms active esters with HOBt Forms NHS esters Requires HOBt/HOAt additives
Typical Use Cases Bioconjugation, NHS ester prep Peptide synthesis (Fmoc) Low-racemization peptide bonds Peptide synthesis
Solubility DMSO, DMF, aqueous buffers DMF, DCM DMF, acetonitrile DMF, DCM
Racemization Risk Moderate Low with HOBt Very low Moderate without additives

Reaction Efficiency and Selectivity

  • HSPyU :

    • Efficiently activates carboxylic acids to NHS esters at room temperature in 2–3 hours .
    • Demonstrated in fluorophore labeling (e.g., ZW800-1C conjugation to polymers ) and peptide-PEGylation .
    • Requires stoichiometric DIEA/N-methylmorpholine for optimal activity .
  • PyBOP :

    • Preferred for solid-phase peptide synthesis (SPPS) using Fmoc protocols due to rapid coupling kinetics .
    • Generates HOBt-active esters, reducing racemization but requiring additional additives .
  • HSTU :

    • Minimizes racemization in peptide synthesis due to its uronium structure, making it ideal for sensitive sequences .
    • Less commonly used for NHS ester formation compared to HSPyU.
  • BOP :

    • Requires HOBt or HOAt to suppress side reactions, increasing complexity .
    • Largely superseded by PyBOP/HBTU in modern peptide synthesis.
Table 2: Application-Specific Performance
Application HSPyU PyBOP/HSTU/BOP
NIR Fluorophore Labeling High-yield conjugation (e.g., ZW800-1C ) Less efficient; requires extra steps
Polymer Functionalization Robust NHS ester formation for PEGylation Limited use in non-peptide systems
Peptide Synthesis Suitable for short, non-chiral sequences Preferred for long peptides (low racemization)
Scalability Compatible with industrial-scale prep Higher cost for large-scale synthesis

Stability and Handling

  • HSPyU : Moisture-sensitive; requires storage under inert conditions .
  • PyBOP/HSTU : Similar sensitivity but with shorter shelf life due to phosphonium/uronium degradation .
  • Commercial Availability : HSPyU is widely available from suppliers (e.g., Sigma-Aldrich, J&K Scientific) , whereas HSTU and BOP are niche reagents.

Biological Activity

Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate (HSPyU) is a synthetic compound that has garnered attention due to its unique chemical properties and potential biological applications. This article delves into the biological activity of HSPyU, focusing on its synthesis, mechanisms of action, and applications in various fields, particularly in biomedical research and therapeutic interventions.

HSPyU is synthesized through a series of chemical reactions involving dipyrrolidine and succinimide derivatives. The synthesis typically involves the activation of the succinimide moiety to facilitate nucleophilic attack by dipyrrolidine, resulting in the formation of the dipyrrolidino derivative. The final product is characterized by its hexafluorophosphate counterion, which enhances its solubility and stability in biological systems .

Mechanisms of Biological Activity

The biological activity of HSPyU can be attributed to several mechanisms:

  • Cellular Uptake : HSPyU has been shown to facilitate cellular uptake of various biomolecules, enhancing their delivery and efficacy. Studies indicate that HSPyU-modified compounds exhibit improved penetration into cells due to favorable interactions with cellular membranes .
  • Fluorescence Quenching : HSPyU acts as a quencher in fluorescence assays, reducing background signals and enhancing the detection sensitivity of fluorescent probes. This property is particularly useful in imaging applications where signal clarity is crucial .
  • Antimicrobial Activity : Recent research highlights the antimicrobial properties of HSPyU against Gram-negative bacteria. The compound demonstrates significant bactericidal activity, making it a candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological activity of HSPyU:

  • Biodistribution Studies : A study assessed the biodistribution of nanocarriers modified with HSPyU in vivo. Results showed that these carriers exhibited rapid renal clearance, with minimal accumulation in non-target organs, indicating their potential for targeted drug delivery .
  • Fluorescence Imaging : In a preclinical model, HSPyU was utilized to enhance fluorescence imaging techniques. The compound's ability to quench background fluorescence significantly improved the signal-to-noise ratio, facilitating better visualization of target tissues .
  • Antimicrobial Efficacy : Research demonstrated that HSPyU exhibited potent antimicrobial activity against various strains of bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis and death .

Data Summary

Study FocusKey Findings
BiodistributionRapid renal clearance; minimal non-target accumulation
Fluorescence ImagingEnhanced signal clarity through effective quenching
Antimicrobial ActivitySignificant bactericidal effect on Gram-negative bacteria

Q & A

What is the role of HSPyU in activating N-hydroxysuccinimide (NHS) esters for bioconjugation?

Basic Research Question
HSPyU is a carbodiimide-derived coupling agent that activates carboxyl groups into reactive NHS esters, enabling efficient conjugation with amine-containing molecules (e.g., peptides, proteins, or polymers). This activation occurs via the formation of an intermediate succinimidyl ester, which reacts with nucleophilic amines under mild conditions.
Methodological Answer :

  • Dissolve the carboxyl-containing molecule (e.g., ZW800-1C) in anhydrous DMSO.
  • Add HSPyU (1.5–2 equivalents) and N,N-diisopropylethylamine (DIEA, 3–5 equivalents) to maintain a pH of 8–10.
  • Stir at room temperature for 2–3 hours in the dark.
  • Precipitate the activated ester using acetone/ethanol (1:1 v/v), followed by filtration and washing to remove excess reagents .

What are the standard protocols for HSPyU-mediated peptide conjugation?

Basic Research Question
HSPyU is widely used in solid-phase peptide synthesis and polymer-peptide conjugation. Key steps include solvent selection, stoichiometric optimization, and purification.
Methodological Answer :

  • Solvent : Use anhydrous DMSO or DMF to ensure reagent stability.
  • Stoichiometry : Employ a 1:1.5–1:2 molar ratio of carboxyl group to HSPyU, with DIEA as a base (3–5 equivalents).
  • Reaction Time : 2–4 hours at room temperature.
  • Purification : Use desalting columns (e.g., Bio-Gel P-6) or reverse-phase HPLC to isolate the conjugate .

How should researchers purify products after HSPyU-mediated reactions?

Basic Research Question
Post-reaction purification is critical to remove unreacted reagents and byproducts.
Methodological Answer :

  • Precipitation : Add ice-cold acetone/ethanol (1:1 v/v) to the reaction mixture, followed by centrifugation.
  • Filtration : Use a 0.22 µm filter to collect the precipitate.
  • Chromatography : For sensitive applications (e.g., fluorophore conjugation), employ size-exclusion chromatography or dialysis .

How do reaction parameters influence HSPyU-mediated coupling efficiency?

Advanced Research Question
Efficiency depends on molar ratios, solvent polarity, and pH. Contradictions in reported protocols require systematic optimization.
Methodological Answer :

  • Molar Ratios : Excess HSPyU (≥2 equivalents) improves activation but may increase side reactions (e.g., hydrolysis).
  • Solvent : DMSO enhances solubility of hydrophobic molecules, while DMF is preferred for polar substrates.
  • pH : Maintain pH 8–10 using DIEA; lower pH reduces NHS ester stability.
  • Troubleshooting : If yields are low, test incremental increases in HSPyU (up to 3 equivalents) or reaction time (up to 6 hours) .

What are the stability considerations for HSPyU under varying conditions?

Advanced Research Question
HSPyU is moisture-sensitive due to the hexafluorophosphate counterion’s susceptibility to hydrolysis.
Methodological Answer :

  • Storage : Store at –20°C in anhydrous DMSO or DMF under nitrogen.
  • In Situ Stability : Avoid aqueous buffers unless reactions are buffered at pH >8.
  • Decomposition Signs : Cloudiness or precipitate formation indicates hydrolysis; discard compromised batches .

How can conjugation efficiency be quantified post-HSPyU reaction?

Advanced Research Question
Quantification ensures reproducibility and validates reaction success.
Methodological Answer :

  • Spectrophotometry : Measure absorbance at 280 nm (protein) and 774 nm (ZW800-1C fluorophore) to calculate labeling ratios using extinction coefficients .
  • Fluorimetry : Use excitation/emission wavelengths specific to the fluorophore (e.g., 770/790 nm for ZW800-1C) .
  • HPLC : Monitor peak retention times to distinguish conjugated vs. free components .

How can contradictions in reported HSPyU reaction conditions be resolved?

Advanced Research Question
Discrepancies in molar ratios, solvents, and reaction times require empirical validation.
Methodological Answer :

  • Parameter Screening : Perform a factorial design experiment varying HSPyU equivalents (1–3), solvents (DMSO vs. DMF), and times (2–6 hours).
  • Analytical Validation : Use MALDI-TOF or LC-MS to compare product purity and yield across conditions.
  • Case Study : (2-hour reaction) vs. (3-hour reaction) suggests extending time for sterically hindered substrates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate
Reactant of Route 2
Dipyrrolidino(N-succinimidyloxy)carbenium hexafluorophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.